Cas no 24786-76-3 (Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate)
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-1H-Benzimidazole-2-propanoic acid methyl ester
- methyl 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoate
- CS-0323874
- DTXSID901254835
- 1H-Benzimidazole-2-propanoic acid, 1-methyl-, methyl ester
- methyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoate
- 24786-76-3
- methyl 3-(1-methylbenzimidazol-2-yl)propanoate
- MFCD05723319
- LS-08036
- DA-07715
- SCHEMBL8234216
- Methyl 1-methyl-1H-benzimidazole-2-propanoate
- 2-Benzimidazolepropionic acid, 1-methyl-, methyl ester
- HQMDSKPJSFGGCV-UHFFFAOYSA-N
- ALBB-024513
- methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate
- AKOS003398474
- Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate
-
- MDL: MFCD05723319
- Inchi: 1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3
- InChI Key: HQMDSKPJSFGGCV-UHFFFAOYSA-N
- SMILES: O(C)C(CCC1=NC2C=CC=CC=2N1C)=O
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 44.1Ų
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M239060-250mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 250mg |
$ 275.00 | 2022-06-02 | ||
| TRC | M239060-500mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 500mg |
$ 450.00 | 2022-06-02 | ||
| TRC | M239060-1000mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 1g |
$ 720.00 | 2022-06-02 | ||
| abcr | AB414855-500 mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB414855-1 g |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |
24786-76-3 | 1g |
€322.50 | 2023-04-24 | ||
| A2B Chem LLC | AI45761-500mg |
Methyl 3-(1-methyl-1h-benzimidazol-2-yl)propanoate |
24786-76-3 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI45761-1g |
Methyl 3-(1-methyl-1h-benzimidazol-2-yl)propanoate |
24786-76-3 | >95% | 1g |
$509.00 | 2024-04-20 | |
| abcr | AB414855-500mg |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate; . |
24786-76-3 | 500mg |
€269.00 | 2025-03-19 | ||
| abcr | AB414855-1g |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate; . |
24786-76-3 | 1g |
€317.00 | 2025-03-19 |
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate Suppliers
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate Related Literature
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate
Professional Introduction to Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS No. 24786-76-3)
Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, a compound with the chemical formula C12H13N2O2, is a derivative of benzimidazole that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 24786-76-3, exhibits a unique structural framework that positions it as a promising candidate for various biological and chemical applications. The presence of a methyl-substituted benzimidazole core, coupled with a propanoate ester moiety, suggests potential interactions with biological targets, making it an intriguing subject for further investigation.
The benzimidazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in the development of drugs targeting a wide range of diseases, including cancer, infections, and neurological disorders. The modification of this core with a methyl group and an ester side chain introduces additional functional groups that can influence its pharmacokinetic properties and biological activity. Specifically, the ester group can undergo hydrolysis, potentially leading to the release of active metabolites or enhancing solubility in aqueous environments.
In recent years, there has been growing interest in benzimidazole derivatives due to their ability to modulate various biological pathways. For instance, studies have shown that certain benzimidazoles can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and pain signaling. The compound Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate may share similar inhibitory properties, making it a valuable tool for investigating novel therapeutic strategies.
The propanoate ester moiety in this compound can also serve as a site for further chemical modification, allowing researchers to tailor its properties for specific applications. For example, the ester group can be hydrolyzed to form a carboxylic acid or converted into other functional groups such as amides or alcohols. This flexibility makes Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate a versatile building block for synthesizing more complex molecules with tailored biological activities.
Recent research has highlighted the potential of benzimidazole derivatives in oncology. Several benzimidazole-based drugs have been approved for the treatment of various cancers, including Cabozantinib and Imatinib. The structural features of these drugs often include binding pockets that interact with specific amino acid residues in target proteins. The compound Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate, with its benzimidazole core and additional substituents, could potentially interact with similar binding sites on cancer-related proteins, warranting further exploration as an anticancer agent.
The synthesis of Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzimidazoles and propanoic acid derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the methyl group at the desired position on the benzimidazole ring.
The physicochemical properties of this compound are also critical for its application in pharmaceutical formulations. Parameters such as solubility, melting point, and stability under various conditions must be thoroughly characterized. These properties will influence how the compound is formulated into drug products and how it behaves in biological systems. For example, poor solubility may limit its bioavailability, while instability could compromise its shelf life.
In conclusion, Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate (CAS No. 24786-76-3) represents a fascinating area of research with potential applications in drug development and chemical synthesis. Its unique structural features make it a promising candidate for further investigation into its biological activity and pharmacological properties. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like this are likely to play an increasingly important role in advancing medical science.
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